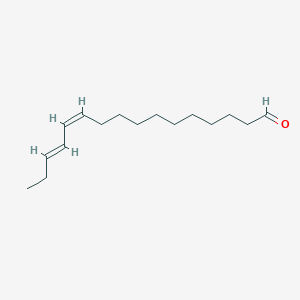
(11z,13e)-hexadecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11Z,13E-Hexadecadienal is a synthetic isomer of the hexane extract of the unmated female or female pheromone glands. This compound is known for its ability to attract male Amyelois transitella (Walker) (Lepidoptera: Pyralidae) when mixed with other components like 11Z,13Z-hexadecadien-1-ol, 11Z,13E-hexadecadien-1-ol, and 3Z,6Z,9Z,12Z,15Z-tricosapentaene . It has a molecular formula of C16H28O and a molecular weight of 236.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11Z,13E-Hexadecadienal typically involves the use of commercially available starting materials. One common synthetic route includes the following steps:
Alkylation of Lithium Alkyne: This step is performed under low temperature conditions.
Cis-Wittig Olefination: The aldehyde is reacted with propylidentriphenylphosphorane.
Hydroboration-Protonolysis: This step involves the use of dicyclohexylborane and subsequent oxidation with aqueous sodium hydroxide and hydrogen peroxide
Industrial Production Methods
Industrial production methods for 11Z,13E-Hexadecadienal are similar to laboratory synthesis but are scaled up to produce larger quantities. The process involves the same key steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
11Z,13E-Hexadecadienal undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Pheromone Activity
(11Z,13E)-hexadecadienal is recognized as a sex pheromone for several moth species, including the navel orangeworm (Amyelois transitella). Its role in attracting mates is crucial for the reproductive success of these insects. The compound's specific configuration is essential for its biological activity; thus, its synthesis must preserve this stereochemistry to maintain efficacy as a pheromone .
Insect Behavior Modification
In addition to serving as a pheromone, this compound can influence insect behavior through its presence in semiochemical blends. These blends can be utilized in traps or lures designed for monitoring and controlling pest populations in agricultural settings .
Pest Management
The use of this compound in integrated pest management (IPM) strategies has gained traction due to its effectiveness in disrupting mating patterns among pest populations. By deploying this compound in traps or as part of bait formulations, agricultural producers can reduce reliance on chemical insecticides while effectively managing pest populations.
Field Studies
Field trials have demonstrated that traps baited with this compound significantly reduce captures of target species compared to control traps without the pheromone. For example, studies on the navel orangeworm have shown a marked decrease in infestation rates when these traps are employed .
Navel Orangeworm Control
A comprehensive study conducted in California evaluated the effectiveness of this compound traps against navel orangeworm populations in almond orchards. The results indicated that orchards utilizing these pheromone traps experienced up to a 50% reduction in pest numbers compared to untreated controls over a growing season .
Citrus Leafminer Management
Another case involved the citrus leafminer (Phyllocnistis citrella), where this compound was part of a blend used to attract and trap adult moths. The implementation of this strategy resulted in a significant decrease in leaf damage and improved crop yield .
Mecanismo De Acción
The mechanism of action of 11Z,13E-Hexadecadienal involves its interaction with olfactory receptors in male insects. When released, the compound binds to specific receptors, triggering a behavioral response that leads the male insects to the source of the pheromone. This mechanism is crucial for mating and reproduction in many insect species .
Comparación Con Compuestos Similares
11Z,13E-Hexadecadienal is often compared with other similar compounds such as:
11Z,13Z-Hexadecadienal: Another isomer with similar applications in pheromone synthesis.
11Z,13Z-Hexadecadienol: A related alcohol used in combination with 11Z,13E-Hexadecadienal for enhanced pheromone activity.
3Z,6Z,9Z,12Z,15Z-Tricosapentaene: A component that, when mixed with 11Z,13E-Hexadecadienal, increases its attractiveness to male insects.
These compounds share similar structures and functions but differ in their specific chemical properties and applications, highlighting the uniqueness of 11Z,13E-Hexadecadienal in its ability to attract specific insect species .
Propiedades
Número CAS |
73264-89-8 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(11Z,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5- |
Clave InChI |
ZTJGMVSDMQAJPE-ICWBMWKASA-N |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
SMILES isomérico |
CC/C=C/C=C\CCCCCCCCCC=O |
SMILES canónico |
CCC=CC=CCCCCCCCCCC=O |
Pureza |
97% |
Sinónimos |
(11Z,13E)-11,13-hexadecadienal; (Z11,E13)-11,13-Hexadecadienal; (Z,E)-11,13-Hexadienal; 11,13-hexadecadienal; (Z,E)-11,13-hexadecadienal; 11Z,13E-Hexadecadienal; (Z,E)-11,13-Hexadecadienal; ; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















